Disodium 9(or 10)-(sulfooxy)stearate
Description
Properties
CAS No. |
68413-72-9 |
|---|---|
Molecular Formula |
C18H34Na2O6S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
disodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
VGTVRFVVWNDJDH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Hydroxylated Stearic Acid
The sulfonation step introduces the sulfooxy group (-OSO3Na) at the 9 or 10 position of the stearic acid chain.
-
- Chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) are commonly used sulfonating agents.
- The reaction is performed in an appropriate solvent to control reactivity and selectivity.
-
- The hydroxylated stearic acid (9,10-dihydroxystearic acid) is reacted with the sulfonating agent under controlled temperature and stirring.
- The sulfooxy group is introduced selectively at the hydroxyl position.
- The resulting sulfonated acid is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt, disodium 9(or 10)-(sulfooxy)stearate.
Neutralization and Purification
- The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
- The product is purified by washing and drying.
- Final product specifications include molecular formula C18H34Na2O6S and molecular weight approximately 424.5 g/mol.
Comparative Data Table of Preparation Steps
| Step | Process Description | Reagents/Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | Hydroxylation of oleic acid to 9,10-dihydroxystearic acid | Oleic acid, H2O2 (50%), phosphotungstic acid catalyst | 20–80°C, 0.5–24 h | High yield (~85%), green chemistry, low corrosion | Requires careful control of peroxide addition |
| 2 | Sulfonation of hydroxylated stearic acid | Chlorosulfonic acid or sulfur trioxide | Controlled temperature, solvent medium | Selective sulfooxy group introduction | Use of corrosive sulfonating agents |
| 3 | Neutralization to disodium salt | Sodium hydroxide or sodium carbonate | Ambient to mild heating | Produces stable disodium salt | Requires purification steps |
Supporting Research Findings
- The use of phosphotungstic acid catalysts in hydroxylation offers high selectivity and activity without strong acid additives, aligning with green chemistry principles.
- Sulfonation with chlorosulfonic acid or sulfur trioxide is a well-established method for introducing sulfooxy groups in fatty acid derivatives, providing good yields and product purity.
- Neutralization with sodium hydroxide is a standard step to obtain the disodium salt form, enhancing water solubility and surfactant properties.
- Alternative methods involving direct sulfonation of stearic acid without prior hydroxylation are less common due to lower selectivity and yield.
Additional Notes on Related Compounds and Preparation
- Sodium stearate, a simpler sodium salt of stearic acid, is prepared by neutralizing stearic acid with sodium hydroxide under controlled conditions (e.g., 62°C, pH 8.5), which provides a basis for understanding neutralization steps in this compound preparation.
- Potassium salts of sulfooxy stearic acid analogs exist but differ in cation and are prepared similarly by neutralization with potassium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Disodium 9(or 10)-(sulfooxy)stearate can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted stearates depending on the nucleophile used.
Scientific Research Applications
Disodium 9(or 10)-(sulfooxy)stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of cell membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its moisturizing properties
Mechanism of Action
The mechanism of action of disodium 9(or 10)-(sulfooxy)stearate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, making it useful in both biological and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonated Stearate Derivatives
a) Sodium Butyl 9(or 10)-(Sulfooxy)stearate (CAS 42822-86-6)
- Structure : Similar to disodium 9-(sulfooxy)stearate but with a butyl ester group replacing one sodium ion.
- Applications : Likely functions as an anionic surfactant or emulsifier, though specific industrial uses are undocumented .
b) Ammonium 9(or 10)-(Sulfooxy)stearate
Non-Sulfonated Stearates
a) Magnesium Stearate
- Structure : A carboxylate salt (Mg²⁺ with two stearate anions) lacking the sulfoxy group.
- Applications : Widely used as a lubricant in pharmaceuticals. Its pseudo-polymorphic properties and incompatibility with certain APIs (e.g., acidic or moisture-sensitive drugs) are well-documented .
- Key Difference : The absence of sulfoxy reduces hygroscopicity but limits its utility in polar formulations.
b) Sodium Stearate
- Structure : Sodium salt of stearic acid (carboxylate group).
- Applications : Common in soaps and detergents. Less polar than disodium 9-(sulfooxy)stearate, reducing its efficacy in high-salinity environments.
Other Disodium Salts
a) Disodium Edisylate
- Structure : Disodium salt of ethanedisulfonic acid.
- Applications : Used as a buffering agent in pharmaceuticals. Unlike disodium 9-(sulfooxy)stearate, its smaller, rigid structure limits surfactant capabilities but enhances stability in aqueous solutions .
b) Disodium Guanylate
Comparative Data Table
Research Findings and Critical Analysis
- Functional Group Impact : The sulfoxy group in disodium 9-(sulfooxy)stearate increases polarity and water solubility compared to carboxylate-based stearates like magnesium stearate. This could enhance its utility in aqueous formulations but may also raise reactivity concerns (e.g., hydrolysis) .
- Data Limitations: No peer-reviewed studies on synthesis, degradation pathways, or ecotoxicological profiles exist for disodium 9-(sulfooxy)stearate, complicating risk assessments .
Biological Activity
Disodium 9(or 10)-(sulfooxy)stearate is a sulfonated derivative of stearic acid, characterized by the presence of a sulfooxy group at either the 9th or 10th carbon position of the fatty acid chain. Its molecular formula is , with a molar mass of approximately 404.54 g/mol. This compound is primarily recognized for its surfactant and emulsifying properties, which allow it to interact effectively with both hydrophilic and hydrophobic substances.
The biological activity of this compound is largely attributed to its surfactant properties. It reduces surface tension between different phases (such as oil and water), facilitating better mixing and stabilization of emulsions. This interaction can significantly impact cellular processes, particularly in relation to cell membrane dynamics. The compound enhances membrane fluidity and permeability, which can influence various cellular functions, including:
- Drug delivery : It improves the solubility and bioavailability of hydrophobic drugs, making it a valuable component in drug formulations.
- Antimicrobial activity : Research indicates that it possesses antimicrobial properties, which can help preserve formulations against microbial growth.
Toxicity Profile
This compound exhibits low toxicity levels and is generally recognized as safe for use in cosmetics and personal care products. Its safety profile makes it an attractive option compared to other surfactants that may have higher irritancy levels or environmental concerns.
Applications
This compound finds applications across various industries due to its unique properties:
- Cosmetics and Personal Care : Used as an emulsifier and stabilizer in creams, lotions, and other formulations.
- Pharmaceuticals : Incorporated into drug delivery systems to enhance the solubility of active ingredients.
- Food Industry : Functions as an emulsifying agent in food products.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium Stearate | Commonly used in soap production; lacks sulfooxy group. | |
| Disodium Laureth Sulfosuccinate | Derived from lauric acid; used for mildness in personal care products. | |
| Sodium Stearoyl Lactylate | Acts as an emulsifier; often used in baked goods. |
The presence of the sulfooxy group in this compound enhances its solubility and surfactant capabilities, distinguishing it from other similar compounds that do not possess this functional group.
Drug Delivery Systems
A study investigated the use of this compound in enhancing the bioavailability of poorly soluble drugs. The compound was incorporated into lipid-based formulations, resulting in improved solubility and absorption rates compared to control formulations without the surfactant. The findings suggest that this compound could be a promising candidate for developing effective drug delivery systems for hydrophobic drugs.
Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of various microbial strains commonly found in cosmetic formulations. The study indicated that concentrations as low as 0.5% were effective in preserving product integrity against microbial contamination.
Q & A
Q. What are the established synthesis pathways for Disodium 9(or 10)-(sulfooxy)stearate, and how can purity be ensured during preparation?
- Methodological Answer : Synthesis typically involves sulfation of stearic acid derivatives, followed by neutralization with sodium hydroxide. For example, methyl oleate can be sulfated using sulfur trioxide or chlorosulfonic acid, and the resulting intermediate is saponified to yield the disodium salt . Purity control requires monitoring reaction conditions (e.g., temperature, stoichiometry) and using analytical techniques like thin-layer chromatography (TLC) to track intermediates. Post-synthesis purification via recrystallization or column chromatography is critical. ACS-grade reagents (e.g., sodium phosphate dibasic as a buffer) and USP standards for hygroscopic compounds should be followed to minimize impurities .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to identify sulfoxy and carboxylate groups. Infrared (IR) spectroscopy can confirm S-O (1050–1200 cm) and carboxylate (1600–1550 cm) stretches .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or MALDI-TOF can verify molecular weight (e.g., theoretical : ~422.4 g/mol) .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen can assess decomposition points. Evidence suggests sulfated stearates release toxic fumes (e.g., SO) above 200°C, necessitating controlled heating protocols .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Avoid exposure to moisture, strong oxidizers (e.g., peroxides), and acids, which may trigger decomposition .
- Handling : Use PPE (gloves, goggles) and ensure fume hood ventilation during synthesis. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of per EPA guidelines for sulfated organics .
Advanced Research Questions
Q. What analytical challenges arise in quantifying trace metabolites of this compound in environmental samples, and how can they be addressed?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges can isolate sulfated lipids from aqueous matrices. Derivatization (e.g., methyl ester formation) enhances detectability in GC-MS .
- Quantification : Reverse-phase HPLC coupled with charged aerosol detection (CAD) or tandem MS improves sensitivity for low-concentration analytes. Calibration standards must account for matrix effects (e.g., ion suppression) .
Q. How can researchers evaluate the environmental impact of this compound, particularly its endocrine-disrupting potential?
- Methodological Answer :
- In Vitro Assays : Use EPA-recommended Tier 1 tests, such as estrogen receptor (ER) binding assays or steroidogenesis assays in H295R cells, to screen for endocrine activity .
- In Vivo Models : Zebrafish embryo toxicity assays (ZFET) can assess developmental effects. Measure biomarkers like vitellogenin in exposed organisms to detect estrogenic activity .
Q. What mechanistic insights can be gained from studying the interaction of this compound with lipid membranes or proteins?
- Methodological Answer :
- Membrane Studies : Use Langmuir-Blodgett troughs to measure changes in lipid monolayer surface pressure upon compound insertion. Fluorescence anisotropy with DPH probes can assess membrane fluidity .
- Protein Binding : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinity to serum albumin or transmembrane receptors. Molecular docking simulations (e.g., AutoDock Vina) predict binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
